

Advanced Isolation & Characterization of 11-Methoxy-12-oleanen-3-ol (Triptohypol F)

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Compound of Interest

Compound Name: 11-Methoxy-12-oleanen-3-ol

CAS No.: 268541-26-0

Cat. No.: B1155038

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Executive Summary

11-Methoxy-12-oleanen-3-ol, commonly known as Triptohypol F (CAS: 268541-26-0), is a rare pentacyclic triterpenoid belonging to the oleanane series. Primarily isolated from the Tripterygium genus (Celastraceae) and Launaea species (Asteraceae), this compound is characterized by a unique methoxy substitution at the C-11 position.

While often overshadowed by the highly bioactive diterpenoids (e.g., triptolide) found in the same sources, Triptohypol F represents a critical chemotaxonomic marker and a potential lead for anti-inflammatory applications. This guide provides a rigorous technical roadmap for its extraction, isolation, and structural validation, with a specific focus on distinguishing true natural abundance from extraction artifacts.

Chemical Profile & Stereochemistry

| Property | Specification |
|-------------------|--|
| IUPAC Name | (3 β - 11-methoxyolean-12-en-3-ol |
| Common Name | Triptohypol F |
| Molecular Formula | C H O |
| Molecular Weight | 456.75 g/mol |
| Skeleton | Olean-12-ene |
| Key Substituents | 3- -OH (Equatorial), 11- -OMe (Axial/Equatorial dependent on ring C conformation) |
| Solubility | Soluble in CHCl , EtOAc, MeOH; Insoluble in H O |

Scientist's Note - The "Artifact" Risk: The presence of a methoxy group at C-11 in oleanane triterpenes is chemically sensitive. In many triterpenoid isolations, 11-methoxy derivatives are artifacts formed via the solvolysis of 11,12-epoxides or 11-hydroxy precursors when methanol is used as the extraction solvent under acidic conditions (e.g., silica gel acidity). While Triptohypol F is reported as a natural product, researchers must validate its presence using non-alcoholic solvents (e.g., Acetone or DCM) during the initial extraction phase.

Natural Sources

The distribution of Triptohypol F is disjunct, appearing in distinct plant families.

Primary Source: Tripterygium Complex (Celastraceae)

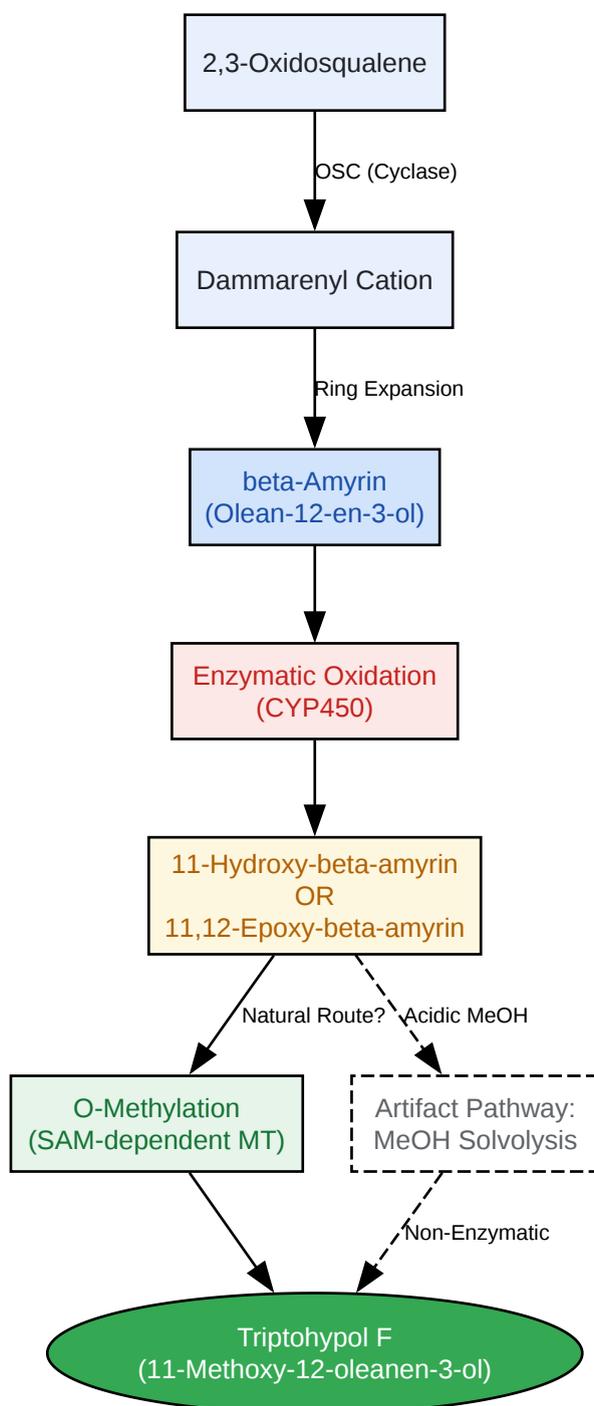
- Species: Tripterygium hypoglaucom (Root bark/Leaves), Tripterygium wilfordii.[1]
- Context: Co-occurs with celastrol and triptolide. The high oxidative metabolism in Tripterygium species (producing quinone methides and epoxides) supports the biosynthetic plausibility of C-11 oxygenated triterpenes.

Secondary Source: Launaea Genus (Asteraceae)[9][10]

- Species: Launaea arborescens.[2][3][4]
- Context: Isolated from the latex and roots. Launaea is rich in triterpene alcohols and sterols; the presence of Triptohypol F here suggests a convergent oxidative pathway.

Biosynthetic Context

The biosynthesis follows the classic squalene cyclization pathway, diverging at the post-cyclization modification stage.



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Figure 1: Proposed biosynthetic pathway vs. artifact formation route for Triptohypol F.

Isolation Protocol

This protocol is designed for 1 kg of air-dried root bark (*Tripterygium hypoglaucum*).

Phase 1: Extraction (The Solvent Check)

To ensure the compound is natural, perform a pilot extraction on 50g of material using Acetone or Dichloromethane (DCM). If Triptohypol F is detected by LC-MS in the acetone extract, proceed with the bulk Methanol extraction (which is more efficient for yield).

- Maceration: Extract 1 kg powdered root bark with 5 L of 95% EtOH or MeOH at room temperature for 72 hours (x3 times).
- Concentration: Evaporate solvent under reduced pressure (45°C) to yield the Crude Extract (~80-100g).

Phase 2: Liquid-Liquid Fractionation

- Suspend Crude Extract in 500 mL H₂O.
- Partition 1: Extract with Petroleum Ether (x3). Removes fats/waxes.
- Partition 2: Extract aqueous layer with Ethyl Acetate (EtOAc) (x3).
 - Target Fraction: Triptohypol F typically resides in the EtOAc fraction.
- Partition 3: Extract aqueous layer with n-Butanol. Removes saponins/glycosides.

Phase 3: Chromatographic Isolation

- Column Chromatography (Silica Gel):
 - Stationary Phase: Silica gel (200-300 mesh).
 - Mobile Phase: Gradient of Petroleum Ether : Acetone (50:1
1:1).
 - Monitoring: TLC (Spray with 10% H₂SO₄)

in EtOH, heat at 105°C). Oleananes appear as purple/red spots.

- Sub-Fractionation:
 - Pool fractions containing triterpenes (Rf ~0.4-0.6 in Hex:EtOAc 3:1).
 - Re-chromatograph on Sephadex LH-20 (Eluent: CHCl₃:MeOH 1:1) to remove pigments and phenolics.

Phase 4: Final Purification (HPLC)

For high-purity (>98%) isolation for biological testing:

- Column: C18 Semi-preparative (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 m).
- Mobile Phase: Isocratic Acetonitrile : Water (85:15 or 90:10).
- Flow Rate: 3.0 mL/min.
- Detection: UV 210 nm (triterpenes have weak absorbance; end-absorption is used).



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Figure 2: Isolation workflow from biomass to pure compound.

Structural Elucidation & Characterization

Validation of Triptohypol F requires confirming the oleanane skeleton and the specific location of the methoxy group.

Mass Spectrometry (MS)[2][5][10]

- Technique: ESI-MS or HR-EI-MS.

- Key Ion:

456

or 479

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- Fragmentation: Loss of MeOH (

) is a characteristic fragmentation pattern for methoxy-triterpenes.

Nuclear Magnetic Resonance (NMR)

Data typically acquired in CDCl₃

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H NMR (Proton) - Key Diagnostic Signals

| Position | (ppm) | Multiplicity | Interpretation |
|----------|-------------|--------------|--|
| H-12 | 5.25 - 5.35 | t or dd | Vinylic proton (characteristic of oleanenes). |
| H-11 | 3.80 - 3.95 | dd | Methine proton geminal to the methoxy group. |
| -OCH | 3.20 - 3.35 | s | The signature signal. 3H singlet indicating the methoxy group. |
| H-3 | 3.20 - 3.25 | dd | Axial proton geminal to 3 -OH. |
| Me | 0.70 - 1.20 | 7 x s | Seven tertiary methyl singlets (Oleanane skeleton). |

C NMR (Carbon) - Key Diagnostic Signals

| Position | (ppm) | Interpretation |
|----------|--------------|---|
| C-13 | ~143.0 | Quaternary olefinic carbon. |
| C-12 | ~122.0 | Methine olefinic carbon. |
| C-11 | ~75.0 - 78.0 | Oxygenated methine (shifted downfield due to -OMe). |
| -OCH | ~55.0 - 56.0 | Methoxy carbon. |
| C-3 | ~79.0 | Oxygenated methine (C-OH). |

Stereochemical Confirmation (NOESY)

- 11

-OMe confirmation: Look for NOE correlations between H-11 (if

-oriented) and H-25 or H-26 methyl groups.

- 3

-OH confirmation: H-3 should show axial-axial coupling (

Hz) in

H NMR and NOE with H-5.

References

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